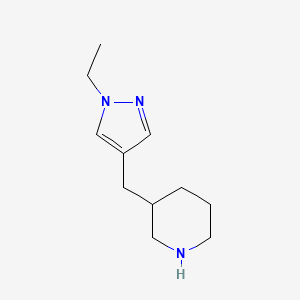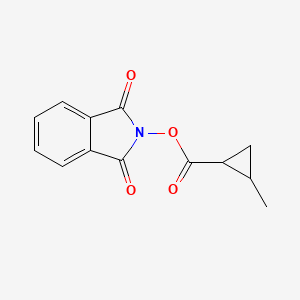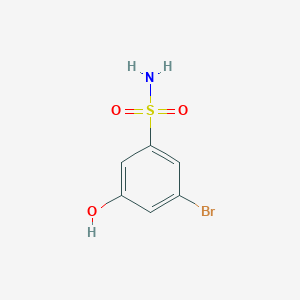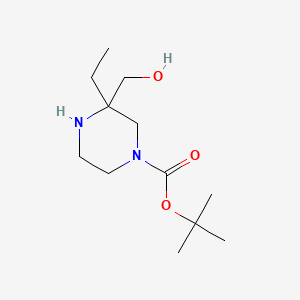![molecular formula C15H17NO4 B13524658 3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)
3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and synthetic organic chemistry. Its structure includes a bicyclo[3.1.0]hexane core, which is a strained ring system, making it a valuable scaffold for the development of bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method allows for the construction of the bicyclic core with high diastereoselectivity. The reaction is often catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the benzyloxycarbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives with new functional groups attached to the bicyclic core.
Applications De Recherche Scientifique
3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly those with potential bioactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its potential bioactivity suggests applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism by which 3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its bicyclic core and functional groups. These interactions could modulate biological pathways, leading to various effects depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(((Benzyloxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a similar benzyloxycarbonyl group but a different bicyclic core, making it less strained and potentially less reactive.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a different functional group, used in different contexts.
Uniqueness
3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its highly strained bicyclic core, which imparts significant reactivity and makes it a valuable scaffold for synthetic and medicinal chemistry. Its ability to undergo various chemical reactions and its potential bioactivity set it apart from similar compounds.
Propriétés
Formule moléculaire |
C15H17NO4 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
3-(phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-14(18)13-11-6-10(7-12(11)13)16-15(19)20-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,16,19)(H,17,18) |
Clé InChI |
ARCSSLYPPXPMRK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2C1C2C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)


![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)





